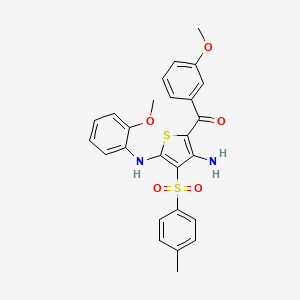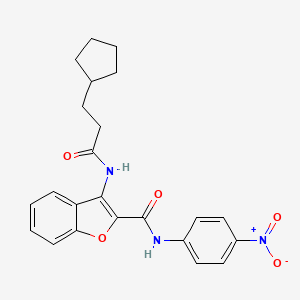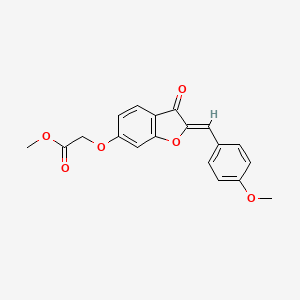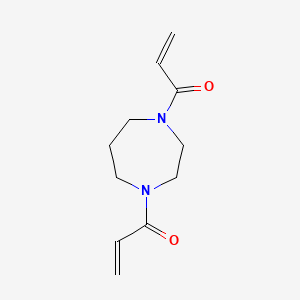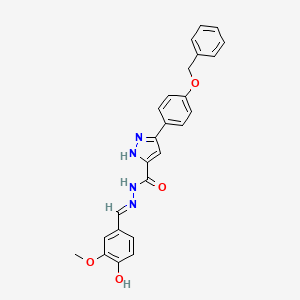
(E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, other names or identifiers, and a brief overview of the compound’s significance or uses.
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and steps involved.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to "(E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized to understand their structure-property relationships. For instance, Karrouchi et al. (2021) synthesized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide and conducted molecular docking studies indicating potential anti-diabetic properties. The compound was characterized by various spectroscopic methods, confirming its (E)-configuration and providing insights into its stability and reactivity in different media (Karrouchi et al., 2021).
Molecular Docking and Biological Evaluation
Molecular docking studies have been employed to predict the interaction of similar compounds with biological targets. The synthesized compounds have shown potential in binding to proteins relevant to diseases like diabetes, suggesting their utility in designing new therapeutic agents. This approach helps in understanding the bioactivity of these compounds and their potential as lead molecules in drug discovery.
Corrosion Inhibition
Research on carbohydrazide-pyrazole compounds has also explored their utility in corrosion protection. Paul et al. (2020) investigated the corrosion protection behavior of similar compounds on mild steel in acidic solutions, finding high inhibition efficiency and suggesting the formation of protective layers on metal surfaces. This application demonstrates the diverse utility of these compounds beyond pharmaceuticals, highlighting their potential in materials science and engineering (Paul et al., 2020).
Antimicrobial Activity
Compounds with the pyrazole carbohydrazide moiety have been synthesized and tested for antimicrobial activity. The synthesis of novel quinazolinone derivatives and their evaluation against a range of microbial species showcases the potential of these compounds in addressing bacterial infections and exploring new antibiotics (Habib et al., 2013).
Safety And Hazards
This involves looking at the compound’s safety profile, including its toxicity, any hazards it presents, and how to handle and store it safely.
Future Directions
This involves considering potential future research directions, such as new synthetic methods, applications, or areas of study.
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-32-24-13-18(7-12-23(24)30)15-26-29-25(31)22-14-21(27-28-22)19-8-10-20(11-9-19)33-16-17-5-3-2-4-6-17/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAPJFYLMDSGEP-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(benzyloxy)phenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate](/img/structure/B2698417.png)
![4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2698420.png)
![4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698422.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride](/img/structure/B2698423.png)

![N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2698425.png)
![N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2698426.png)
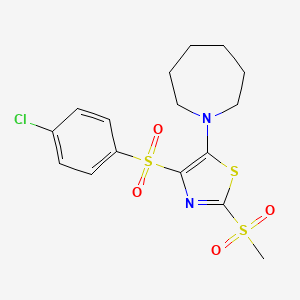
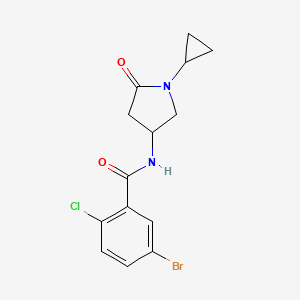
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2698430.png)
